molecular formula C36H56N2O7 B13723252 (2,5-dioxopyrrolidin-1-yl) 2-[2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethoxy]acetate

(2,5-dioxopyrrolidin-1-yl) 2-[2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethoxy]acetate

Cat. No.: B13723252
M. Wt: 628.8 g/mol
InChI Key: JHTBXVQBKWPFDP-APTGCCNASA-N
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Description

The compound (2,5-dioxopyrrolidin-1-yl) 2-[2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethoxy]acetate is a complex organic molecule It features a pyrrolidinone ring, a steroidal backbone, and an ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps include:

    Formation of the pyrrolidinone ring: This can be achieved through the cyclization of a suitable amine with a dicarboxylic acid derivative.

    Steroidal backbone synthesis: This involves the construction of the cyclopenta[a]phenanthrene structure, which can be synthesized through a series of cyclization and functional group transformations.

    Esterification: The final step involves the esterification of the steroidal backbone with the pyrrolidinone derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The steroidal backbone can be oxidized to introduce additional functional groups.

    Reduction: The ester linkage can be reduced to form alcohol derivatives.

    Substitution: The pyrrolidinone ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidinone derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand for studying protein-ligand interactions.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, if used as a drug, it might interact with steroidal receptors, modulating their activity. The molecular targets could include enzymes or receptors involved in metabolic pathways. The pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2,5-dioxopyrrolidin-1-yl) 2-[2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethoxy]acetate: is similar to other steroidal esters and pyrrolidinone derivatives.

Uniqueness

This compound is unique due to its combination of a pyrrolidinone ring and a steroidal backbone, which imparts specific chemical and biological properties. Its unique structure allows for diverse applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C36H56N2O7

Molecular Weight

628.8 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethoxy]acetate

InChI

InChI=1S/C36H56N2O7/c1-23(2)7-6-8-24(3)28-11-12-29-27-10-9-25-21-26(15-17-35(25,4)30(27)16-18-36(28,29)5)44-34(42)37-19-20-43-22-33(41)45-38-31(39)13-14-32(38)40/h9,23-24,26-30H,6-8,10-22H2,1-5H3,(H,37,42)/t24-,26+,27+,28-,29+,30+,35+,36-/m1/s1

InChI Key

JHTBXVQBKWPFDP-APTGCCNASA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCOCC(=O)ON5C(=O)CCC5=O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCOCC(=O)ON5C(=O)CCC5=O)C)C

Origin of Product

United States

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